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Compound of Interest

Compound Name: 2C-C

Cat. No.: B604986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profiles of two psychoactive

phenethylamines: 2C-C (4-chloro-2,5-dimethoxyphenethylamine) and its N-(2-methoxybenzyl)

derivative, 25C-NBOMe. This document summarizes key differences in their receptor binding

affinities, functional activities, and in vivo effects, supported by experimental data and detailed

methodologies.

Introduction
2C-C is a psychedelic phenethylamine first synthesized by Alexander Shulgin. The addition of

an N-(2-methoxybenzyl) group to the amine of 2C-C results in 25C-NBOMe, a significantly

more potent hallucinogen.[1] This structural modification dramatically alters the compound's

interaction with serotonin receptors, leading to distinct pharmacological and toxicological

profiles. Understanding these differences is crucial for research into the structure-activity

relationships of psychedelic compounds and for the development of novel therapeutic agents

targeting the serotonergic system.

Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the receptor binding affinities and

functional potencies of 2C-C and 25C-NBOMe, primarily at serotonin 5-HT2A and 5-HT2C

receptors.
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Table 1: Receptor Binding Affinities (Ki, nM)

Compound 5-HT2A 5-HT2C Reference

2C-C 23.9 12.7 [1]

25C-NBOMe 0.68 0.69 [1]

Lower Ki values indicate higher binding affinity.

Table 2: Functional Activity (EC50, nM) and Efficacy (% of 5-HT)

Compound Assay 5-HT2A 5-HT2C Reference

2C-C
Ca2+

Mobilization
20.4 178 [1]

25C-NBOMe
Ca2+

Mobilization
265 47.2 [1]

Efficacy

2C-C
Ca2+

Mobilization
Full Agonist 29% [1]

25C-NBOMe
Ca2+

Mobilization
Full Agonist 60% [1]

Lower EC50 values indicate higher potency. Efficacy is expressed as the maximal response

relative to the endogenous ligand, serotonin (5-HT).

Key Pharmacological Distinctions
The addition of the NBOMe moiety to 2C-C results in several critical pharmacological changes:

Increased 5-HT2A Receptor Affinity: 25C-NBOMe exhibits a significantly higher binding

affinity for the 5-HT2A receptor compared to 2C-C, with Ki values in the sub-nanomolar

range.[1] This enhanced affinity is a key contributor to its increased potency in vivo. In rat
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brain tissue, 25C-NBOMe showed a 35-fold higher affinity for 5-HT2A receptors than 2C-C.

[1]

Altered Functional Potency and Efficacy: While 25C-NBOMe has a higher affinity for the 5-

HT2A receptor, functional assays measuring calcium mobilization show that 2C-C is more

potent (has a lower EC50 value).[1] However, at the 5-HT2C receptor, 25C-NBOMe is more

potent and displays a higher efficacy than 2C-C.[1] Both compounds act as full agonists at

the 5-HT2A receptor in calcium mobilization assays.[1]

Enhanced In Vivo Potency: In vivo studies, such as the head-twitch response (HTR) in

rodents, a behavioral proxy for hallucinogenic effects mediated by 5-HT2A receptor

activation, demonstrate the significantly greater potency of 25C-NBOMe.[2][3] 25C-NBOMe

is much more potent at inducing wet dog shakes and back muscle contractions in rats

compared to 2C-C.[2]

Experimental Protocols
Radioligand Binding Assay (for Ki determination)
This protocol outlines a general procedure for determining the binding affinity of a compound to

the 5-HT2A receptor.

Membrane Preparation:

Homogenize tissue (e.g., rat frontal cortex) or cells expressing the human 5-HT2A

receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

Centrifuge the homogenate to pellet the membranes.

Wash the membrane pellet by resuspension and centrifugation.

Resuspend the final pellet in an assay buffer and determine the protein concentration.

Binding Reaction:

In a 96-well plate, combine the membrane preparation, a radioligand (e.g.,

[3H]ketanserin), and varying concentrations of the unlabeled test compound (2C-C or

25C-NBOMe).
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To determine non-specific binding, a separate set of wells should contain a high

concentration of a known 5-HT2A antagonist.

Incubate the plate at a specific temperature (e.g., 37°C) for a set time to allow the binding

to reach equilibrium.

Separation and Detection:

Rapidly filter the contents of each well through a glass fiber filter mat to separate the

bound from the free radioligand.

Wash the filters with cold wash buffer to remove any unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the specific binding as a function of the test compound concentration.

Determine the IC50 value (the concentration of the compound that inhibits 50% of the

specific binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for EC50 and Efficacy
determination)
This protocol describes a general method for assessing the functional activity of compounds at

Gq-coupled receptors like the 5-HT2A receptor.

Cell Culture and Plating:

Culture cells stably expressing the human 5-HT2A receptor in an appropriate medium.
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Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere

overnight.

Dye Loading:

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

Remove the cell culture medium and add the dye-loading buffer to each well.

Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the dye to enter the

cells and be cleaved to its active form.

Compound Addition and Signal Detection:

Prepare serial dilutions of the test compounds (2C-C or 25C-NBOMe).

Use a fluorescence plate reader (e.g., a FLIPR or FlexStation) to measure the baseline

fluorescence.

Add the test compounds to the wells and immediately begin recording the fluorescence

intensity over time. An increase in fluorescence indicates an increase in intracellular

calcium concentration.

Data Analysis:

Determine the peak fluorescence response for each concentration of the test compound.

Plot the peak response as a function of the compound concentration.

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the

concentration of the compound that produces 50% of the maximal response).

Determine the efficacy by comparing the maximal response of the test compound to that of

a full agonist like serotonin.

Signaling Pathway and Experimental Workflow
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5-HT2A Receptor Gq Signaling Pathway
Activation of the 5-HT2A receptor by an agonist like 2C-C or 25C-NBOMe primarily initiates the

Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the

release of stored calcium ions into the cytoplasm. DAG, along with the increased intracellular

calcium, activates protein kinase C (PKC), which then phosphorylates various downstream

targets, leading to the cellular response.[4][5]
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Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow: From Compound to Data
The following diagram illustrates the typical workflow for characterizing the pharmacological

profile of a novel compound.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b604986?utm_src=pdf-body
https://en.wikipedia.org/wiki/5-HT2A_receptor
https://www.ncbi.nlm.nih.gov/books/NBK1853/
https://www.benchchem.com/product/b604986?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b604986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Assays

In Vivo Studies

Test Compound
(2C-C or 25C-NBOMe)

Radioligand Binding Assay Calcium Mobilization Assay

Animal Model
(e.g., Rodent)

Data Analysis and
Pharmacological Profile

Ki values EC50 & Efficacy

Behavioral Assay
(e.g., Head-Twitch Response)

In vivo potency

Click to download full resolution via product page

Caption: Experimental workflow for pharmacological profiling.

Conclusion
The N-(2-methoxybenzyl) substitution that transforms 2C-C into 25C-NBOMe profoundly alters

its pharmacological profile. While both compounds are 5-HT2A receptor agonists, 25C-NBOMe

exhibits markedly higher affinity for this receptor, leading to significantly greater in vivo potency.

However, the in vitro functional data reveals a more complex relationship, with 2C-C being

more potent in calcium mobilization assays. These findings underscore the importance of a

multi-faceted approach, combining binding, functional, and in vivo studies, to fully characterize

the pharmacological effects of novel psychoactive substances. This comparative guide

provides a foundational understanding for researchers in the field of serotonergic drug

discovery and pharmacology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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